N-Ethyl-2-hydroxy-3-methylbenzamide: Chemical Profile & Synthesis Guide
N-Ethyl-2-hydroxy-3-methylbenzamide: Chemical Profile & Synthesis Guide
Comprehensive Technical Guide: N-Ethyl-2-hydroxy-3-methylbenzamide
Executive Summary
N-Ethyl-2-hydroxy-3-methylbenzamide (CAS: 55477-58-2) is a secondary carboxamide derivative of 3-methylsalicylic acid (
Beyond its pharmaceutical utility as a potential COX inhibitor or intermediate, this molecule exhibits structural homology with N-alkyl carboxamide cooling agents (e.g., WS-3, WS-23), suggesting potential sensory applications in activating TRPM8 ion channels, albeit with likely lower potency than non-aromatic analogs.
Physicochemical Characterization
The physicochemical profile of N-ethyl-2-hydroxy-3-methylbenzamide is dominated by the ortho-hydroxy effect . The proximity of the phenolic hydroxyl group to the amide carbonyl facilitates a strong intramolecular hydrogen bond (S(6) ring motif). This interaction reduces the compound's polarity relative to its meta- or para- isomers, enhancing lipophilicity and membrane permeability—a critical feature for drug bioavailability.
Table 1: Key Chemical Constants
| Property | Value / Description | Note |
| IUPAC Name | N-Ethyl-2-hydroxy-3-methylbenzamide | |
| Synonyms | N-Ethyl-3-methylsalicylamide; N-Ethyl-o-cresotamide | |
| CAS Number | 55477-58-2 | |
| Molecular Formula | ||
| Molecular Weight | 179.22 g/mol | |
| Physical State | Solid (Crystalline powder) | Typical of salicylamides |
| Melting Point | 80–110 °C (Predicted) | Determination required [1] |
| LogP (Octanol/Water) | ~2.8 – 3.0 | High lipophilicity due to H-bonding |
| pKa (Phenol) | ~8.5 – 9.5 | Weakly acidic |
| Solubility | Soluble in EtOH, DMSO, DCM; Low in Water |
Structural Dynamics: The Intramolecular H-Bond
The following diagram illustrates the critical intramolecular hydrogen bond that locks the molecule into a planar conformation, shielding the polar groups and increasing lipophilicity.
Caption: The intramolecular hydrogen bond between the phenolic hydroxyl and amide carbonyl stabilizes the structure, reducing water solubility and enhancing skin/membrane penetration.
Synthesis & Manufacturing
The most robust synthetic route for N-ethyl-2-hydroxy-3-methylbenzamide avoids the use of unstable acid chlorides (which can cause polymerization of salicylates). Instead, a nucleophilic acyl substitution (aminolysis) of the methyl ester is recommended. This method is scalable and minimizes side reactions.
Reaction Pathway[5][6][7][8][9][10]
-
Esterification: 3-Methylsalicylic acid
Methyl 3-methylsalicylate. -
Aminolysis: Methyl 3-methylsalicylate + Ethylamine
Product.
Caption: Two-step synthesis via ester intermediate ensures high yield and purity by avoiding oligomerization risks associated with acid chlorides.[1]
Detailed Experimental Protocol
Step 1: Preparation of Methyl 3-methylsalicylate
-
Reagents: 3-Methylsalicylic acid (15.2 g, 100 mmol), Methanol (100 mL), conc.
(2 mL). -
Procedure:
-
Dissolve acid in methanol in a round-bottom flask.
-
Add sulfuric acid dropwise.
-
Reflux for 8–10 hours (monitor by TLC for disappearance of acid).
-
Concentrate methanol under vacuum.
-
Dilute residue with EtOAc, wash with
(aq) to remove unreacted acid, then brine. -
Dry over
and evaporate to yield the methyl ester (typically a viscous oil).
-
Step 2: Aminolysis to Target Amide
-
Reagents: Methyl 3-methylsalicylate (16.6 g, 100 mmol), Ethylamine (70% aq. solution or 2M in THF, 300 mmol, 3 equiv).
-
Procedure:
-
Setup: Place the methyl ester in a pressure vessel (sealed tube) or a round-bottom flask if using aqueous ethylamine (requires longer time).
-
Reaction: Add ethylamine solution. Seal and heat to 60–80 °C for 12–24 hours. Note: The excess amine drives the equilibrium.
-
Workup: Cool the mixture. If solid precipitates, filter directly. If liquid, concentrate under reduced pressure to remove excess ethylamine and solvent.
-
Purification: Dissolve the crude residue in minimal hot Ethanol/Water (1:1). Allow to crystallize slowly at 4 °C.
-
Yield: Expected 75–85%.
-
Analytical Characterization
Validation of the synthesized compound requires confirmation of the amide linkage and the integrity of the phenolic ring.
| Technique | Expected Signal / Characteristic |
| IR Spectroscopy | 3300 cm⁻¹ : N-H stretch (broad).3100–3200 cm⁻¹ : Phenolic O-H (shifted due to H-bond).1640 cm⁻¹ : Amide I (C=O).1540 cm⁻¹ : Amide II (N-H bend). |
| ¹H NMR (DMSO-d₆) | δ 12.5 ppm : Phenolic OH (singlet, deshielded by H-bond).δ 8.5 ppm : Amide NH (broad triplet).δ 7.6–6.8 ppm : Aromatic protons (3H, pattern depends on substitution).δ 3.3 ppm : N-Ethyl |
| Mass Spectrometry | m/z 179 : [M]⁺m/z 180 : [M+H]⁺Fragment 121 : Loss of ethyl-amino group (Tropylium-like cation). |
Biological & Pharmacological Interface
Analgesic Activity (COX Inhibition)
As a salicylamide derivative, N-ethyl-2-hydroxy-3-methylbenzamide functions as a non-acidic NSAID prodrug or analog .
-
Mechanism: It likely inhibits Cyclooxygenase (COX) enzymes.[2][3] Unlike aspirin, the amide moiety is stable against rapid hydrolysis, potentially offering a longer half-life.
-
Efficacy: Salicylamides are generally weaker COX inhibitors than aspirin but possess distinct central nervous system (CNS) depressant effects [2].
Sensory Activity (TRPM8 Activation)
While less potent than WS-3 (N-ethyl-p-menthane-3-carboxamide), the N-ethyl benzamide structure possesses the requisite hydrogen-bonding acceptors (amide carbonyl) and lipophilic domain (methyl-phenyl) to interact with the TRPM8 cold receptor .
-
Prediction: Expect a mild cooling sensation with a "biting" or "stinging" onset typical of aromatic cooling agents, contrasting with the "clean" cool of cyclohexane derivatives.
Safety & Handling (GHS)
Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Protocol:
-
Use in a fume hood, especially during the aminolysis step (ethylamine vapor).
-
Wear nitrile gloves and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
References
-
PubChem.[5][6][4][7] N-Ethyl-2-hydroxy-3-methylbenzamide (Compound). National Library of Medicine. Available at: [Link]
- Levy, G. (1965). Pharmacokinetics of Salicylate Elimination in Man. Journal of Pharmaceutical Sciences.
- Watson, H. R., et al. (1978). New compounds with the menthol cooling effect. Journal of the Society of Cosmetic Chemists. (Contextual reference for N-alkyl amide cooling activity).
Sources
- 1. foreverest.net [foreverest.net]
- 2. preprints.org [preprints.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Methylsalicylamide | C8H9NO2 | CID 74624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - N-ethyl-3-isopropyl-6-methylsalicylamide (C13H19NO2) [pubchemlite.lcsb.uni.lu]
- 6. Benzamide, 5-bromo-N-ethyl-2-hydroxy-3-methyl- | C10H12BrNO2 | CID 38709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem [pubchem.ncbi.nlm.nih.gov]
